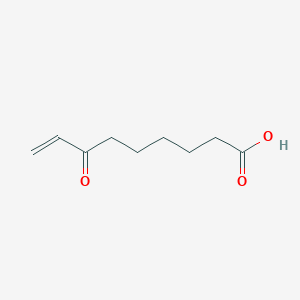

7-Oxo-8-nonenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

200724-93-2 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

7-oxonon-8-enoic acid |

InChI |

InChI=1S/C9H14O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2H,1,3-7H2,(H,11,12) |

InChI Key |

ULPCQFRHLZORMS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Oxo Nonenoic Acid Derivatives

Enzymatic Pathways Leading to Keto-Fatty Acid Moieties

The introduction of a keto group onto a fatty acid chain is a critical step in the biosynthesis of various bioactive molecules. This process can be accomplished through several enzymatic mechanisms, including the action of synthases that condense precursor molecules and the oxidative transformation of fatty acids.

Mechanisms of 8-Amino-7-oxononanoic Acid (KAPA) Biosynthesis from Pimeloyl-CoA and L-Alanine via 8-Amino-7-oxononanoate (B1240340) Synthase (AONS)

A key example of keto-fatty acid formation is the biosynthesis of 8-amino-7-oxononanoic acid (KAPA), a crucial intermediate in the biotin (B1667282) synthesis pathway. ecmdb.cawikigenes.orgnih.gov This reaction is catalyzed by 8-amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase (KAPA synthase). nih.govacs.org AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the decarboxylative condensation of L-alanine and pimeloyl-CoA. nih.govebi.ac.uk

The catalytic mechanism of AONS, a member of the α-oxoamine synthase subfamily, proceeds through several steps. nih.govresearchgate.net Initially, L-alanine forms an external aldimine with the PLP cofactor. nih.govebi.ac.uk The binding of pimeloyl-CoA to the enzyme-L-alanine external aldimine complex induces a conformational change. nih.govacs.org This change facilitates the abstraction of the Cα proton from the bound L-alanine, leading to the formation of a substrate quinonoid intermediate. nih.gov Subsequently, the condensation with pimeloyl-CoA occurs, followed by decarboxylation to yield 8(S)-amino-7-oxononanoate (KAPA), coenzyme A, and carbon dioxide. nih.govebi.ac.uk The reaction is stereospecific, producing the 8(S)-enantiomer of KAPA. nih.govacs.org However, this product can racemize, particularly at neutral pH. ebi.ac.ukcaymanchem.com

Studies on Escherichia coli AONS have provided detailed insights into this mechanism through spectroscopic, kinetic, and crystallographic analyses. nih.govacs.org While the enzyme is highly specific for L-alanine, some studies have shown that D-alanine can also act as a substrate, albeit at a much slower rate, indicating a broader substrate stereospecificity than previously thought for the Mycobacterium tuberculosis KAPA synthase. nih.gov The acyl chain donor for this reaction can also vary between bacterial species; for instance, Bacillus subtilis BioF (an AONS) specifically utilizes pimeloyl-CoA, whereas the E. coli enzyme can use either pimeloyl-CoA or the pimelate (B1236862) thioester of the acyl carrier protein (ACP). nih.gov

Investigating Potential Oxo-Group Formation through Oxidation (e.g., Unspecific Peroxygenases (UPOs) and hydroxylation/epoxidation of unsaturated fatty acids)

The formation of an oxo-group on a fatty acid can also occur through oxidative processes. A variety of enzymes, including cytochrome P450 monooxygenases (P450s), lipoxygenases, and unspecific peroxygenases (UPOs), can introduce oxygen functionalities, such as hydroxyl and epoxy groups, into fatty acid chains. d-nb.infogerli.com These functionalized fatty acids can then be further metabolized to form keto-fatty acids.

Unspecific peroxygenases (UPOs) are particularly versatile biocatalysts secreted by fungi that can oxygenate a wide range of substrates, including unsaturated fatty acids. acs.orgnih.gov UPOs can catalyze the epoxidation of double bonds in unsaturated fatty acids. acs.orgcsic.es For example, UPOs from Chaetomium globosum and Coprinellus radians can oxidize terminal double bonds in fatty acids to form the corresponding epoxides. mdpi.com These epoxides are chemically reactive and can potentially be converted to keto-derivatives through subsequent enzymatic or chemical transformations. csic.es

Furthermore, UPOs can also hydroxylate fatty acids at various positions. nih.govmdpi.com For instance, some UPOs can hydroxylate the subterminal (ω-1 and ω-2) carbons of fatty acid chains. nih.gov These secondary alcohols can then be oxidized to ketones by dehydrogenases. This represents a potential pathway for the formation of oxo-fatty acids.

Cytochrome P450 enzymes are another class of enzymes capable of hydroxylating and epoxidizing unsaturated fatty acids. d-nb.infonih.gov They can introduce hydroxyl groups at various positions, including bisallylic carbons. nih.gov While the primary products are hydroxy and epoxy fatty acids, these can serve as precursors for the formation of keto-fatty acids. d-nb.infonih.gov

Pathways for Unsaturated Fatty Acid Elongation and Modification

The structural diversity of fatty acids is expanded through processes of elongation and modification, such as branching and the introduction of unsaturation. These pathways provide the precursors for a wide array of specialized metabolites.

Microbial Biosynthesis of Branched-Chain Fatty Acid Derivatives (e.g., 8-methyl nonanoic acid)

The biosynthesis of branched-chain fatty acids is a notable modification of the standard fatty acid synthesis pathway. A key example is the microbial production of 8-methyl nonanoic acid. google.comgoogle.com This branched-chain fatty acid is a precursor for the synthesis of capsaicin (B1668287), the compound responsible for the pungency of chili peppers. bertin-bioreagent.com

The biosynthesis of 8-methyl nonanoic acid can be achieved in modified microbes, such as yeast or bacteria, through fermentation processes. google.comgoogle.com This involves the expression of specific genes, including those encoding for β-ketoacyl-ACP synthase III (KASIII) and acyl-acyl carrier protein (ACP) thioesterases. google.com The branched-chain amino acid, valine, serves as a precursor for the branched-chain fatty acid. google.com

Terminal Unsaturation Introduction in Fatty Acids

The introduction of a double bond at the terminal end of a fatty acid is another important modification. There are two primary pathways for the biosynthesis of unsaturated fatty acids: an aerobic pathway and an anaerobic pathway. wikipedia.org The aerobic pathway utilizes desaturases, which are enzymes that introduce double bonds into saturated fatty acid chains. wikipedia.orgrsc.org These enzymes are regioselective and require oxygen. wikipedia.orgrsc.org

In some cases, the introduction of a terminal double bond can be achieved through the action of specific enzymes. For example, the biosynthesis of the terminal alkyne in jamaicamide involves a desaturase that acts sequentially on a hexanoyl-ACP to first generate a terminal alkene and then an alkyne. rsc.org Additionally, some unspecific peroxygenases (UPOs) have been shown to act on fatty acids with a terminal double bond. mdpi.com

Integration into Broader Biochemical Networks (e.g., Biotin biosynthesis pathways involving 8-Amino-7-oxononanoic acid)

The biosynthesis of oxo-nonenoic acid derivatives is often an integral part of larger and essential metabolic networks. The pathway for biotin (vitamin H) biosynthesis provides a clear example of this integration. tandfonline.com

The formation of 8-amino-7-oxononanoic acid (KAPA) by AONS is the first committed step in the biotin biosynthetic pathway in many organisms, including E. coli and B. subtilis. acs.orgebi.ac.uknih.gov Following its synthesis, KAPA is further metabolized in a series of enzymatic reactions. Adenosylmethionine-8-amino-7-oxononanoate transaminase (BioA) catalyzes the transamination of KAPA to form 7,8-diaminopelargonic acid (DAPA). ebi.ac.uknih.gov Dethiobiotin (B101835) synthase (BioD) then catalyzes the formation of the ureido ring to produce dethiobiotin. nih.gov Finally, biotin synthase (BioB) introduces the sulfur atom to form biotin. nih.gov

This pathway highlights how the synthesis of a specific keto-fatty acid, KAPA, is a critical entry point into a vital metabolic route for the production of an essential cofactor required for numerous carboxylation and transcarboxylation reactions. ebi.ac.uktandfonline.com

Enzymatic Transformations and Biocatalysis Involving Oxo Nonenoic Acids and Analogs

Detailed Enzyme Kinetics and Mechanisms

A closer look at the enzymes involved in the biotin (B1667282) biosynthetic pathway reveals intricate catalytic mechanisms and specific substrate requirements that are crucial for the synthesis of this essential vitamin.

Catalytic Mechanism and Substrate Specificity of 8-Amino-7-oxononanoate (B1240340) Synthase (AONS)

8-Amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the initial step of biotin biosynthesis. nih.gov It catalyzes the decarboxylative condensation of L-alanine with a pimeloyl-thioester to form 8(S)-amino-7-oxononanoate (AON), also referred to as 7-keto-8-aminopelargonic acid (KAPA). acs.orgnih.gov

The catalytic mechanism of AONS is a multi-step process that begins with the formation of an external aldimine between the PLP cofactor and L-alanine. ebi.ac.uk This step is rapid, with a rate constant (k₁) of 2 x 10⁴ M⁻¹ s⁻¹. nih.govacs.org The binding of the second substrate, the pimeloyl-thioester, induces a significant conformational change in the enzyme. nih.govacs.org This change facilitates the abstraction of the Cα proton from the L-alanine moiety by a conserved lysine (B10760008) residue (Lys236 in E. coli), leading to the formation of a quinonoid intermediate. nih.govacs.org This is followed by the acylation of the quinonoid intermediate by the pimeloyl-thioester, a step believed to occur with an inversion of configuration. ebi.ac.uk The subsequent decarboxylation of the L-alanine part of the intermediate, which proceeds with retention of configuration, yields a second quinonoid species. ebi.ac.uk Finally, protonation and release of the product, 8(S)-amino-7-oxononanoate, completes the catalytic cycle. ebi.ac.uk

AONS exhibits distinct substrate specificity. While the enzyme in Escherichia coli can utilize both pimeloyl-CoA and pimeloyl-acyl carrier protein (ACP) as the acyl donor, the Bacillus subtilis AONS is specific for pimeloyl-CoA. nih.gov This specificity is attributed to the lack of basic residues in the B. subtilis enzyme that are necessary to interact with the acidic ACP moiety. nih.gov The enzyme also shows a strong preference for L-alanine over D-alanine. The formation of the external aldimine with D-alanine is significantly slower (k₁ = 125 M⁻¹ s⁻¹). nih.govacs.org

| Substrate/Process | Parameter | Value | Organism | Reference |

|---|---|---|---|---|

| L-alanine external aldimine formation | k₁ | 2 x 10⁴ M⁻¹ s⁻¹ | E. coli | nih.govacs.org |

| D-alanine external aldimine formation | k₁ | 125 M⁻¹ s⁻¹ | E. coli | nih.govacs.org |

| Pimeloyl-CoA | K_M | 25 µM | E. coli | uniprot.org |

| L-alanine | K_M | 0.5 µM | E. coli | uniprot.org |

Role of Diaminopelargonic Acid Aminotransferase (DAPA AT) in Biotin Pathway

Diaminopelargonic acid aminotransferase (DAPA AT), encoded by the bioA gene, catalyzes the subsequent step in biotin biosynthesis: the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). tandfonline.comnih.gov This enzyme is also dependent on pyridoxal 5'-phosphate (PLP). researchgate.net In most bacteria, such as E. coli, DAPA AT uniquely utilizes S-adenosyl-L-methionine (SAM) as the amino donor. researchgate.netresearchgate.net

The reaction mechanism involves the transfer of the amino group from SAM to KAPA. uniprot.org However, an interesting variation exists in Bacillus subtilis, where the DAPA aminotransferase uses L-lysine instead of SAM as the amino donor. nih.gov This difference in amino donor specificity can create a bottleneck in biotin production in B. subtilis due to the higher K_m value for lysine, leading to the accumulation of KAPA. nih.gov In eukaryotes like Arabidopsis thaliana, the DAPA AT and the subsequent enzyme in the pathway, dethiobiotin (B101835) synthetase (DTBS), exist as a single bifunctional protein. nih.govoup.com This fusion protein facilitates substrate channeling, where the DAPA intermediate is directly transferred from the DAPA AT active site to the DTBS active site, enhancing the efficiency of the pathway. nih.govoup.com

| Organism | Amino Donor | Reference |

|---|---|---|

| Escherichia coli | S-adenosyl-L-methionine (SAM) | researchgate.netresearchgate.net |

| Bacillus subtilis | L-lysine | nih.gov |

| Brevibacterium divaricatum | S-adenosyl-L-methionine (SAM) | tandfonline.com |

Biocatalytic Approaches for Structural Modification

Biocatalysis offers powerful and environmentally benign strategies for the structural modification of fatty acids, including analogs of 7-oxo-8-nonenoic acid. These methods leverage the high selectivity of enzymes to produce a wide array of valuable chiral and functionalized derivatives.

Application of Unspecific Peroxygenases (UPOs) for Fatty Acid Functionalization (e.g., epoxidation of 8-nonenoic acid)

Unspecific peroxygenases (UPOs) are heme-thiolate enzymes that utilize hydrogen peroxide to catalyze a variety of oxyfunctionalization reactions, including the epoxidation and hydroxylation of unsaturated fatty acids. mdpi.comsusbind.eu These enzymes are of significant interest for the functionalization of fatty acids like 8-nonenoic acid, an analog of this compound. mdpi.com

For instance, UPOs from Chaetomium globosum and Coprinellus radians have been shown to effectively oxidize terminally unsaturated fatty acids, including 8-nonenoic acid. mdpi.com The primary products of these reactions are often epoxides, though hydroxylation at various positions along the carbon chain can also occur. mdpi.comresearchgate.net The regioselectivity of the hydroxylation can vary between different UPOs. mdpi.com For example, the UPO from Collariella virescens primarily yields the 9,10-epoxy derivative of oleic acid, whereas the UPO from Daldinia caldariorum produces only hydroxy and keto derivatives. susbind.eu This diversity in product profiles highlights the potential of UPOs for generating a range of functionalized fatty acids. nih.gov

| UPO Source | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Chaetomium globosum | 8-nonenoic acid | Epoxides and hydroxylated products | mdpi.com |

| Coprinellus radians | 8-nonenoic acid | Epoxides and hydroxylated products | mdpi.com |

| Collariella virescens | Oleic acid | 9,10-epoxy oleic acid | susbind.eu |

| Daldinia caldariorum | Oleic acid | Hydroxy and keto derivatives | susbind.eu |

Enzyme-Catalyzed Asymmetric Synthesis of Chiral Fatty Acid Derivatives (e.g., (S)-2-amino-8-nonenoic acid)

The synthesis of chiral amino acids is a significant area of biocatalysis, and enzymes like transaminases are particularly well-suited for this purpose. researchgate.networktribe.com Transaminases catalyze the reversible transfer of an amino group from an amino donor to a keto acid, producing a chiral amino acid with high enantioselectivity. rsc.org This approach can be applied to the synthesis of chiral derivatives of nonenoic acids, such as (S)-2-amino-8-nonenoic acid.

A practical, one-pot synthesis of iso-Boc-(S)-2-amino-8-nonenoic acid has been developed using an enantioselective, enzymatic reductive amination of the corresponding α-keto acid. researchgate.net This process achieves a high yield (60%) and excellent enantiomeric excess (>99.9% ee). researchgate.net ω-Transaminases are particularly valuable as they can utilize cheap amino donors like isopropylamine (B41738) and can accept a range of keto acid substrates. asm.org While the substrate scope of wild-type ω-transaminases can be limited, protein engineering efforts have successfully expanded their ability to accommodate bulkier side chains, enabling the synthesis of a wider variety of unnatural amino acids. asm.org

Microbial Biotransformation for Producing Keto-Fatty Acid Derivatives

Microbial biotransformation provides a whole-cell approach to producing valuable fatty acid derivatives, including keto-fatty acids. mdpi.com Various microorganisms possess the enzymatic machinery to convert fatty acids into a range of functionalized products. For example, Nocardia cholesterolicum can convert oleic acid into 10-hydroxystearic acid and subsequently to 10-ketostearic acid through the action of an oleate (B1233923) hydratase and a secondary alcohol dehydrogenase, respectively. researchgate.net

The production of keto-fatty acids can also be achieved through multi-enzyme cascades. nih.govnih.gov An oleate hydratase can first convert an unsaturated fatty acid to a hydroxy fatty acid, which is then oxidized by an alcohol dehydrogenase to the corresponding keto-fatty acid. mdpi.com Furthermore, some bacteria, such as Brevibacterium linens, can produce fatty acids, including branched-chain fatty acids, from the catabolism of amino acids via α-keto acid intermediates. nih.govasm.org This metabolic capability underscores the potential of microbial systems for the production of diverse keto-fatty acids from various starting materials. tandfonline.com

Biological Roles and Functional Significance of Oxo Nonenoic Acid Derivatives

Regulatory and Signaling Functions

Oxo-fatty acids and their related derivatives are integral to a variety of regulatory and signaling pathways. They can influence microbial growth, mediate plant defense responses, and shape the composition of microbial ecosystems.

Certain oxo-fatty acids are vital for the growth and proliferation of microorganisms. A key example is 8(S)-amino-7-oxononanoic acid, also known as 8(S)-KAPA. This compound is an intermediate in the microbial biosynthesis of biotin (B1667282) (Vitamin B7). In the yeast Saccharomyces cerevisiae, 8(S)-KAPA has been shown to increase proliferation in a concentration-dependent manner. While yeast cells can express human caspases, leading to cell death, the fundamental proliferation mechanisms are distinct. The growth of S. cerevisiae is influenced by nutrient availability and environmental conditions, with specific compounds like certain alcohols inducing filamentous growth in some strains. scielo.brmdpi.com The study of proliferative heterogeneity in yeast reveals that even within a clonal population, factors like replicative age can influence the growth capacity of individual cells. unirioja.es

In plants, fatty acid derivatives are central to signaling cascades that regulate defense and developmental processes. The octadecanoid pathway, which leads to the synthesis of jasmonic acid, is a primary signaling route activated in response to wounding and herbivory. nih.govtesisenred.net Compounds structurally related to the intermediates of this pathway can exhibit significant biological activity.

For instance, unnatural long-chain 3-oxo-2-(pent-2-enyl)cyclopentane-1-nonanoic acid (OPC-9:0) has been synthesized and studied for its role in plant development. Research has demonstrated that OPC-9:0 exhibits weak, yet significant, potato tuber-inducing activity. tandfonline.com This suggests that it can act as a mimic of natural signaling molecules within the octadecanoid pathway, such as its C18 precursor, 12-oxo-phytodienoic acid (12-oxo-PDA). tandfonline.com The ability of such synthetic derivatives to elicit physiological responses makes them valuable tools for investigating the intricacies of plant signaling networks. tandfonline.com

Dicarboxylic acids, such as azelaic acid, play a critical role in structuring microbial communities in diverse ecosystems. Azelaic acid, which can be formed from the oxidation of other fatty acids like 9-oxononanoic acid, is produced by various photosynthetic organisms, including plants and diatoms. elifesciences.orgnih.gov It functions as an "infochemical," mediating complex interactions between these primary producers and their associated bacteria. biorxiv.org

The effect of azelaic acid on bacteria is notably heterogeneous. For some microbes, like Phycobacter azelaicus, it serves as a viable carbon source, promoting their growth. nih.govelifesciences.org For others, such as Alteromonas macleodii, it is toxic and inhibits proliferation. nih.govelifesciences.org This dual activity allows producer organisms to selectively favor symbiotic bacteria while discouraging the growth of opportunistic or pathogenic ones. elifesciences.org Studies have shown that amending seawater with azelaic acid leads to the enrichment of bacterial families capable of its catabolism, demonstrating its direct influence on shaping microbiome structure. biorxiv.orgnih.gov In soil, the effect appears more complex, potentially requiring modulation by the host plant to significantly alter the rhizosphere microbiome. nih.gov

Antimicrobial and Antifungal Activities

Derivatives of nonanoic acid are recognized for their significant antimicrobial properties, targeting a range of pathogens affecting both agriculture and aquaculture.

The oomycete Saprolegnia parasitica is a major pathogen in aquaculture, causing devastating infections (saprolegniasis) in fish and their eggs. Research has identified 8-nonenoic acid as a potent inhibitor of this pathogen. mdpi.comnih.gov This volatile organic compound is naturally produced by Kocuria flava, a bacterial endophyte isolated from the marine macroalga Bryopsis plumosa. nih.govresearchgate.net

In vitro studies have confirmed the strong inhibitory effect of 8-nonenoic acid on the growth of S. parasitica. mdpi.comresearchgate.net Furthermore, in vivo bioassays using tilapia eggs demonstrated that 8-nonenoic acid can significantly improve the survival rate of eggs challenged with the pathogen, highlighting its potential as a biocontrol agent in aquaculture. mdpi.com

Inhibitory Effect of 8-Nonenoic Acid on Saprolegnia parasitica

| Concentration (µg/mL) | Growth Inhibition in Liquid Media | Growth Inhibition on Solid Media |

|---|---|---|

| 0.5 | Significant Decrease | No Inhibition |

| 1.0 | Significant Decrease | No Inhibition |

| 2.5 | Full Inhibition | No Inhibition |

| 5.0 | Full Inhibition | Inhibition Observed |

| 20.0 | Full Inhibition | Full Inhibition |

Data sourced from a study on the bioactivity of 8-nonenoic acid against S. parasitica. mdpi.com

The antimicrobial activity of this chemical family is not limited to a single compound or pathogen. Various derivatives of nonanoic acid have demonstrated a broad spectrum of inhibitory effects. For example, synthesized methyl-branched nonanoic acids have shown varied but significant antimicrobial activity against several Gram-positive bacteria, including Bacillus subtilis and Sarcina lutea, as well as the fungus Candida utilis. researchgate.netmu.edu.tr Some derivatives were also effective against Streptomyces species. researchgate.net

Furthermore, secondary metabolites extracted from symbiotic bacteria like Xenorhabdus stockiae have been found to contain nonanoic acid derivatives. nih.gov These extracts exhibit significant inhibitory action against a range of human pathogens, including E. coli and S. aureus. nih.gov These findings underscore the potential of nonanoic acid derivatives as a source for developing new antimicrobial agents. ontosight.airesearchgate.net

Intermediary Metabolite Functions in Secondary Metabolite Biosynthesis

Oxo-nonenoic acid derivatives are key intermediates in the production of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions. nih.govmdpi.com The activation of biosynthetic gene clusters for these secondary metabolites can be triggered by various factors, including interactions between different microorganisms. nih.gov The structural diversity of these derivatives, arising from modifications like the introduction of amino or methyl groups, allows them to participate in specific and vital biosynthetic pathways.

Role of 8-Amino-7-oxononanoic Acid as a Precursor for Biotin

8-Amino-7-oxononanoic acid, also known as 7-keto-8-aminopelargonic acid (KAPA), is a critical intermediate in the biosynthesis of biotin (vitamin B7). smolecule.comnih.gov Biotin is an essential cofactor for a variety of carboxylase enzymes involved in metabolism. smolecule.com The biosynthesis of biotin is a well-conserved pathway in bacteria, plants, and some fungi. nih.gov

The formation of 8-amino-7-oxononanoic acid is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (BioF), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme. nih.gov This enzyme facilitates the condensation of L-alanine and a pimeloyl-acyl carrier protein (ACP) or pimeloyl-CoA. nih.gov For instance, in Escherichia coli, BioF can utilize either pimeloyl-CoA or pimeloyl-ACP as the acyl chain donor, whereas in Bacillus subtilis, BioF specifically uses pimeloyl-CoA. nih.gov

Once synthesized, 8-amino-7-oxononanoic acid serves as a substrate for the next step in the pathway, which involves a transamination reaction catalyzed by 7,8-diaminopelargonic acid aminotransferase. smolecule.com This reaction converts 8-amino-7-oxononanoic acid into 7,8-diaminopelargonic acid, another key intermediate on the path to biotin. smolecule.com The (8S)-enantiomer of 8-amino-7-oxononanoic acid is the biologically active form that participates in this pathway. caymanchem.com Due to its essential role, this biosynthetic pathway has been investigated as a potential target for the development of antimicrobial agents. smolecule.comechemi.com

Contribution of 8-Methyl-nonenoic Acid to Capsaicin (B1668287) Biosynthesis in Plants

In the plant kingdom, specifically in chili peppers (Capsicum species), 8-methyl-nonenoic acid is a vital precursor for the biosynthesis of capsaicinoids, the compounds responsible for the characteristic pungency or "heat" of these fruits. nih.govacs.org Capsaicin is synthesized through the condensation of vanillylamine, a derivative of the amino acid phenylalanine, and a branched-chain fatty acid, which is typically 8-methyl-nonenoic acid. nih.govpnas.org

Research has demonstrated a direct correlation between the availability of 8-methyl-nonenoic acid and the level of capsaicin production in Capsicum genotypes. nih.govacs.org Studies have shown that genotypes with higher pungency have significantly larger pools of 8-methyl-nonenoic acid. acs.org The synthesis of 8-methyl-nonenoic acid is linked to the valine and leucine (B10760876) metabolic pathways. nih.gov

The enzyme keto acyl synthase (KAS) plays a crucial role in the biosynthesis of 8-methyl-nonenoic acid. nih.gov The expression of the KAS gene has been observed to increase during the development of the pepper fruit's placenta, the site of capsaicin synthesis. nih.gov Furthermore, experiments involving the inhibition of 8-methyl-nonenoic acid synthesis have resulted in a decrease in capsaicin production, solidifying the precursor's essential role in determining the pungency of chili peppers. nih.govacs.org

Synthetic Methodologies for Research Applications

Chemo-Enzymatic and Chemical Synthesis Strategies

The integration of chemical and enzymatic steps offers a powerful approach to synthesizing complex fatty acids. This strategy leverages the high selectivity of enzymes for specific transformations, which can be difficult to achieve through traditional chemical methods alone, combined with the versatility of chemical reactions for scaffold construction and functional group manipulation.

The precise placement of the oxo group is critical for the function of oxo-nonenoic acids. Chemo-enzymatic cascades have been developed for the targeted synthesis of specific isomers, such as 9-oxononanoic acid. One notable approach involves a two-step, one-pot enzymatic process that converts linoleic acid into 9-oxononanoic acid. researchgate.net

This process utilizes a 9S-lipoxygenase (LOX) and a 9/13-hydroperoxide lyase (HPL). researchgate.net The lipoxygenase first catalyzes the insertion of oxygen into linoleic acid to create an intermediate, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). researchgate.net Subsequently, the hydroperoxide lyase cleaves this intermediate to yield the final product, 9-oxononanoic acid. researchgate.net Research has shown that applying the enzymes successively, rather than simultaneously, results in optimal performance, achieving yields as high as 73%. researchgate.net

Table 1: Chemo-Enzymatic Synthesis of 9-Oxononanoic Acid

| Step | Enzyme | Substrate | Intermediate/Product | Key Finding |

|---|---|---|---|---|

| 1 | 9S-lipoxygenase (St-LOX1) | Linoleic acid | 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) | Catalyzes stereospecific oxygen insertion. researchgate.net |

| 2 | 9/13-hydroperoxide lyase (Cm-9/13HPL) | 9S-HPODE | 9-Oxononanoic acid | Cleaves the hydroperoxy intermediate to form the target oxo-acid. researchgate.net |

The synthesis of chiral fatty acid derivatives, which are often non-canonical amino acids, requires precise control over stereochemistry. These compounds are valuable in drug discovery and protein biochemistry. nih.gov While purely chemical syntheses can be challenging, chemo-enzymatic and stereoselective chemical methods provide effective solutions. nih.gov

For instance, the synthesis of complex, orthogonally protected amino acids often involves multi-step chemical sequences. A relevant strategy is seen in the stereoselective synthesis of 1-amino-2-azidocyclopropanecarboxylic acid derivatives, which are conformationally constrained α,β-diamino carboxylic acids. ugent.be This process involves a stereoselective monosaponification followed by a Curtius reaction to install the amino group with high stereochemical fidelity. ugent.be Such methodologies highlight the chemical precision required to construct chiral centers in fatty acid-like structures, which would be applicable for synthesizing complex targets like (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid.

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, making it highly relevant for introducing unsaturated moieties into fatty acid chains. lumenlearning.comlibretexts.org The reaction involves an aldehyde or a ketone reacting with a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.org This method is widely used due to its reliability and tolerance for a variety of functional groups. lumenlearning.comlibretexts.org

The synthesis of the Wittig reagent itself typically begins with the SN2 reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. masterorganicchemistry.com This salt is then deprotonated by a strong base, such as n-butyllithium, to generate the nucleophilic ylide. lumenlearning.commasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction can often be controlled. Non-stabilized ylides generally lead to (Z)-alkenes, whereas stabilized ylides (where the R group is electron-withdrawing) predominantly yield (E)-alkenes. organic-chemistry.org For example, in synthesizing a molecule like 8-methyl-6-nonenoic acid, a Wittig reaction could be employed to form the 6-nonenoic double bond by coupling an appropriate aldehyde with a corresponding phosphonium ylide.

Table 2: Overview of the Wittig Reaction

| Component | Role | Example |

|---|---|---|

| Carbonyl Compound | Electrophile | Aldehyde or Ketone libretexts.org |

| Wittig Reagent (Ylide) | Nucleophile | Ph₃P=CHR lumenlearning.com |

| Product 1 | Target Molecule | Alkene (C=C) libretexts.org |

| Product 2 | Byproduct | Triphenylphosphine oxide (Ph₃P=O) lumenlearning.com |

Advanced Microbial Fermentation for Target Compound Production

Metabolic engineering and synthetic biology have enabled the use of microorganisms as cellular factories for producing valuable chemicals, including fatty acids and their derivatives. nih.govresearchgate.net This approach is an attractive alternative to chemical synthesis, which can require harsh conditions and be less efficient. nih.gov

Microorganisms can be genetically engineered to produce specific fatty acid derivatives by introducing and optimizing synthetic enzymatic pathways. nih.gov The most commonly used model organisms for this purpose are Escherichia coli and Saccharomyces cerevisiae due to their well-understood genetics and metabolism. frontiersin.org

Engineering strategies often involve several key modifications:

Introduction of Heterologous Enzymes : Genes from other organisms can be introduced to create novel pathways. For instance, expressing a wax ester synthase from Marinobacter hydrocarbonoclasticus in yeast enables the conversion of fatty acyl-CoAs and alcohols into biodiesel molecules (FAEEs). nih.gov

Pathway Regulation : Using synthetic biology tools like sensor-regulator systems and custom gene circuits allows for dynamic control over metabolic pathways, optimizing them for the production of the desired chemical. researchgate.net

These engineered microbes can be tailored to produce a wide range of valuable chemicals, including fatty alcohols, hydroxy fatty acids, and alkanes, from renewable feedstocks. nih.govresearchgate.net

Table 3: Examples of Engineered Microorganisms for Fatty Acid Derivative Production

| Microorganism | Engineering Strategy | Product |

|---|---|---|

| Escherichia coli | Metabolic pathway engineering | Free fatty acids, fatty alkanes, fatty alcohols nih.govnih.gov |

| Saccharomyces cerevisiae | Expression of heterologous wax ester synthase; upregulation of endogenous acetyl-CoA carboxylase | Fatty acid ethyl esters (FAEEs) nih.gov |

| Synechococcus sp. PCC 7002 | Overexpression of desaturase enzymes (desA and desB) | Omega-3 fatty acids frontiersin.org |

Advanced Research Techniques and Methodologies for Oxo Nonenoic Acid Studies

Analytical Chemistry for Structural Elucidation and Quantification

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Mass spectrometry (MS) and its hyphenated technique, gas chromatography-mass spectrometry (GC-MS), are indispensable tools for the identification and quantification of 7-oxo-8-nonenoic acid and its analogs, such as 8-nonenoic acid and 7-methyl-8-oxo-nonanoic acid.

In the analysis of volatile organic compounds, GC-MS is particularly powerful. For instance, the identification of 8-nonenoic acid has been confirmed by comparing the GC retention time and mass fragmentation pattern of a sample with an authentic standard. researchgate.netmdpi.com The retention time for 8-nonenoic acid has been observed at approximately 14 minutes post-injection, with identical fragmentation patterns between the sample and the standard, confirming its identity. researchgate.net

The general workflow for GC-MS analysis involves:

Sample Preparation: Extraction of the compound from the matrix, which can involve techniques like solid-phase microextraction (SPME).

Gas Chromatography: The extract is injected into a GC system equipped with a capillary column (e.g., HP-5ms) where compounds are separated based on their boiling points and interactions with the stationary phase. semanticscholar.org

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

High-resolution mass spectrometry can provide the exact molecular formula of a compound. For example, electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the molecular formula of related compounds by providing the mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻.

Table 1: GC-MS Parameters for the Analysis of Related Fatty Acids

| Parameter | Value |

| Column | HP-5ms fused silica (B1680970) capillary |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 200°C |

| Interface Temperature | 280°C |

| Oven Program | Initial 40°C (10 min hold), ramp 3°C/min to 200°C, ramp 2°C/min to 220°C |

| Injection Mode | Splitless |

This table presents typical GC-MS parameters used for the analysis of fatty acids, based on published methodologies. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure and stereochemistry of molecules like this compound. Both ¹H and ¹³C NMR are employed to elucidate the connectivity of atoms and their spatial arrangement.

Key applications of NMR in this context include:

Structural Isomer Confirmation: NMR can distinguish between different isomers by analyzing the chemical shifts and coupling constants of protons and carbons. For example, in the analysis of unsaturated fatty acids, the olefinic protons can provide information about the double bond's position and geometry (cis/trans). dss.go.th

Stereochemistry Determination: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, which is crucial for determining the relative stereochemistry of chiral centers. Empirical rules based on ¹H NMR data have been established for assigning the relative configuration of hydroxyl groups in related polyhydroxy fatty acids. researchgate.net

Confirmation of Functional Groups: The chemical shifts in ¹³C NMR are highly indicative of the chemical environment of each carbon atom. For instance, the carbon of a ketone group (C=O) typically appears at a downfield chemical shift of around 200 ppm, while a carboxylic acid carbonyl carbon appears around 170-180 ppm.

Table 2: Representative NMR Data for Related Oxo-Acids

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹³C | ~200 | Ketone Carbonyl (C=O) |

| ¹³C | ~173 | Carboxylic Acid Carbonyl (C=O) |

| ¹H | 5.80 (ddt) | Olefinic proton (C-8 in 8-nonenoic acid) |

This table shows typical chemical shift ranges for key functional groups found in oxo-nonenoic acids and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and purity assessment of non-volatile compounds like this compound. It is particularly useful for separating complex mixtures and isolating pure compounds for further analysis.

The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

Key aspects of HPLC in the study of oxo-nonenoic acids include:

Purity Assessment: HPLC can be used to determine the purity of a synthesized or isolated sample of this compound by detecting the presence of any impurities.

Preparative Separation: HPLC can be scaled up to isolate larger quantities of a specific compound from a mixture, which can then be used for structural elucidation by NMR or for biological assays.

Chiral Separation: With the use of a chiral stationary phase, HPLC can separate enantiomers of a chiral molecule, which is essential for studying the biological activity of specific stereoisomers.

Biochemical and Biophysical Characterization of Enzyme Interactions

Understanding how this compound and its precursors interact with enzymes is fundamental to unraveling their biological roles.

Spectroscopic and Kinetic Analyses of Enzyme-Substrate Complexes (e.g., AONS mechanism)

The enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS) is a key enzyme in biotin (B1667282) biosynthesis, catalyzing the condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate. nih.gov Spectroscopic and kinetic analyses have been instrumental in elucidating its mechanism.

Spectroscopic Studies: Changes in the UV-visible absorbance spectrum of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the AONS active site upon binding of substrates allow for the monitoring of the formation of different reaction intermediates, such as the external aldimine and quinonoid species. nih.gov

Kinetic Analyses: Steady-state and pre-steady-state kinetics provide quantitative information about the rates of individual steps in the enzymatic reaction. For example, the rate of formation of the external aldimine with L-alanine is rapid (k₁ = 2 x 10⁴ M⁻¹s⁻¹). nih.gov The study of deuterium (B1214612) kinetic isotope effects has also been used to identify rate-limiting steps in the catalytic cycle. nih.gov

These studies have revealed that the binding of pimeloyl-CoA to the L-alanine external aldimine complex induces a conformational change in the enzyme, which is a crucial step for subsequent catalysis. nih.gov

Table 3: Kinetic Parameters for AONS

| Substrate/Reaction | Rate Constant | Significance |

| L-alanine external aldimine formation | k₁ = 2 x 10⁴ M⁻¹s⁻¹ | Rapid initial binding of the amino acid substrate. nih.gov |

| D-alanine external aldimine formation | k₁ = 125 M⁻¹s⁻¹ | Significantly slower binding of the non-substrate enantiomer. nih.gov |

| C2-H proton exchange of L-alanine | k_exch = 1.8 min⁻¹ | Slower than the overall catalytic rate, indicating it is not fully rate-limiting. nih.gov |

This table summarizes key kinetic data for the interaction of substrates with 8-amino-7-oxononanoate synthase (AONS).

Crystallographic Studies for Enzyme Active Site Elucidation

X-ray crystallography provides high-resolution, three-dimensional structures of enzymes, offering a static snapshot of the active site and how substrates and cofactors are bound.

For AONS, crystallographic studies have been performed on the holoenzyme (enzyme with cofactor) and the enzyme-product external aldimine complex. nih.gov These structures have revealed:

Active Site Architecture: The precise arrangement of amino acid residues and the PLP cofactor within the active site.

Conformational Changes: Significant conformational changes occur upon substrate binding and progression through the catalytic cycle. For example, a rotation of the pyridine (B92270) ring of the PLP cofactor and a conformational change in the C-terminal domain are observed in the enzyme-product complex compared to the holoenzyme. nih.gov

Substrate and Cofactor Orientation: The crystal structure of the holoenzyme shows that the plane of the internal aldimine bond deviates from the pyridine plane, and the structure of the product complex reveals the orientation of the product within the active site. nih.gov

These structural insights, when combined with spectroscopic and kinetic data, provide a detailed understanding of the enzyme's catalytic mechanism at the atomic level. nih.gov

Molecular Biology and Genetic Engineering Approaches

The production of specific fatty acids and their derivatives, such as oxo-nonenoic acids, is a significant focus of metabolic engineering. By manipulating the expression of key genes, researchers can enhance the production of desired compounds or alter metabolic pathways to create novel products. This often involves the use of microbial hosts like Escherichia coli due to their well-understood genetics and rapid growth.

Engineering strategies frequently target enzymes involved in fatty acid biosynthesis and modification. For instance, research into the production of capsaicin (B1668287) precursors has focused on the expression of genes from the Capsicum genus. The biosynthesis of 8-methyl-nonenoic acid, a key precursor to capsaicin, involves the crucial enzyme keto acyl synthase (KAS). nih.govacs.org Studies have shown a direct correlation between the expression levels of the KAS gene and the pungency levels in different Capsicum genotypes. nih.gov Messenger RNA (mRNA) transcript analysis has revealed that the expression of the KAS gene progressively increases in the placenta during fruit development, highlighting it as a key regulatory point in the pathway. nih.gov

In other applications, heterologous expression of genes in E. coli is used to produce various fatty acid derivatives. For example, the ω-oxidation system from Pseudomonas putida has been engineered in E. coli to produce dicarboxylic acids. This involves expressing a suite of enzymes, including alkane monooxygenase (AlkB), rubredoxin (AlkG), rubredoxin reductase (AlkT), alcohol dehydrogenase (AlkJ), and aldehyde dehydrogenase (AlkH). By co-expressing these genes, researchers can create whole-cell biocatalysts capable of converting fatty acids into more oxidized products. Fine-tuning the expression of these pathway genes is critical to balance metabolic flux, avoid the accumulation of toxic intermediates, and maximize the yield of the final product.

In Vitro and In Vivo Bioassay Systems for Functional Characterization

In vitro and in vivo bioassays are essential for determining the biological function of compounds like 8-nonenoic acid. A significant area of research has been its inhibitory effect on Saprolegnia parasitica, an oomycete (water mold) pathogen that causes significant economic losses in aquaculture by infecting fish and their eggs.

In a typical in vitro microbial inhibition assay, the compound is tested for its ability to prevent the growth of the pathogen on a solid or in a liquid medium. For example, the inhibitory activity of 8-nonenoic acid against S. parasitica was demonstrated using agar (B569324) plate exams. researchgate.net In these tests, a disk containing the compound is placed on an agar plate inoculated with the pathogen. The formation of a clear zone around the disk, where no microbial growth occurs, indicates inhibitory activity. researchgate.netmdpi.com

Research has shown that the inhibitory effect of 8-nonenoic acid is dose-dependent and varies between liquid and solid media. mdpi.com In liquid culture, significant growth inhibition of S. parasitica was observed at concentrations as low as 0.5 µg/mL, with complete inhibition at 2.5 µg/mL. mdpi.com On solid agar, higher concentrations were required, with inhibition starting at 5 µg/mL and reaching completion at 20 µg/mL. mdpi.com These assays confirmed that 8-nonenoic acid, a volatile organic compound produced by the marine bacterial endophyte Kocuria flava, is a potent inhibitor of this key aquaculture pathogen. researchgate.net

In vivo assays further validate these findings in a living system. In studies involving tilapia eggs infected with S. parasitica, treatment with 8-nonenoic acid at a concentration of 5 mg/L significantly improved the survival rate of the eggs, demonstrating its potential as a biocontrol agent in aquaculture. mdpi.comresearchgate.net

Table 1: In Vitro Inhibition of Saprolegnia parasitica Growth by 8-Nonenoic Acid

| Concentration (µg/mL) | Growth Inhibition in Liquid Media (%) | Growth Inhibition on Solid Media (%) |

|---|---|---|

| 0.1 | Not Recorded | 0% |

| 0.5 | Significant Inhibition | 0% |

| 1.0 | Significant Inhibition | 0% |

| 2.5 | 100% | Partial Inhibition |

| 5.0 | 100% | Partial Inhibition (starting point) |

| 10.0 | 100% | Partial Inhibition |

| 20.0 | 100% | 100% |

Plant Cell Culture Studies for Metabolic Pathway Investigation (e.g.,Capsicum spp.)

Plant cell cultures provide a powerful model system for investigating complex metabolic pathways without the interference of whole-plant physiology. They are particularly useful for studying the biosynthesis of secondary metabolites, such as the capsaicinoids responsible for the pungency in chili peppers (Capsicum spp.).

To confirm this, researchers use specific inhibitors in the cell cultures. For example, cerulenin, an inhibitor of fatty acid synthases, was administered to Capsicum cell suspension cultures. nih.govacs.org This resulted in a significant, dose-dependent decrease in the synthesis of both 8-methyl-nonenoic acid and, consequently, capsaicin. acs.org This type of experiment provides strong evidence for the direct role of the fatty acid biosynthetic pathway in producing the precursors for capsaicinoids. These cell culture systems allow for precise manipulation and measurement, offering detailed insights into the regulatory enzymes and substrate limitations within a metabolic network. nih.govacs.org

Conclusion and Future Research Perspectives

Current Understanding of 7-Oxo-8-nonenoic Acid and Related Structures in Chemical Biology

The current body of scientific literature establishes this compound primarily as a reactive intermediate within the complex web of lipid metabolism and signaling. It is recognized as an oxylipin, a class of oxygenated fatty acids with diverse biological activities. nih.gov The principal role attributed to this compound is that of a direct precursor to azelaic acid, particularly in the context of plant defense. oup.com In plants, the generation of this compound from the peroxidation of C18 unsaturated fatty acids is a key step in the pathway leading to azelaic acid, a mobile signal that primes systemic acquired resistance (SAR) against pathogens. oup.combiorxiv.org

Beyond its role as a precursor, the independent biological activities of this compound are not well defined. Its chemical structure, featuring both a ketone and a terminal double bond, suggests a high potential for reactivity and interaction with cellular nucleophiles, but this remains largely speculative. Related structures, such as other oxo-nonanoic acids, are known products of lipid peroxidation in various biological systems and are implicated in processes ranging from cellular signaling to pathology. nih.govnih.gov For instance, 9-oxononanoic acid is a well-documented product of linoleic acid peroxidation and a precursor to protein adducts in models of oxidative stress. nih.govresearchgate.net The study of these related molecules provides a framework for hypothesizing potential functions for this compound, but direct evidence is scarce.

Key Knowledge Gaps and Unexplored Avenues in Research

Despite its recognized role as an intermediate, significant knowledge gaps obscure a full understanding of this compound.

Independent Biological Activity: The most substantial gap is the question of whether this compound possesses intrinsic biological functions independent of its conversion to azelaic acid. Its electrophilic nature suggests it could form adducts with proteins or DNA, potentially modulating their function, but this has not been investigated. Research is needed to determine if it acts as a signaling molecule in its own right, perhaps in a localized manner before its conversion. ontosight.ai

Enzymology of Formation and Conversion: While its origin from lipid peroxidation is generally accepted, the specific enzymes that catalyze the formation of this compound in various organisms are not fully characterized. Similarly, the oxidases or dehydrogenases responsible for its conversion to azelaic acid in different biological contexts warrant further investigation.

Occurrence in Mammalian Systems: The presence and concentration of this compound in mammalian tissues are unknown. Given that lipid peroxidation is a ubiquitous process in mammals, it is plausible that this compound is formed, yet it has not been identified or quantified. Its potential role in mammalian physiology or pathology is therefore an entirely unexplored field.

Interaction with Cellular Pathways: There is no research on how this compound might interact with known cellular signaling pathways. nih.gov For example, many lipid electrophiles are known to activate stress-response pathways like the Nrf2-ARE pathway or modulate inflammatory signaling through NF-κB. Whether this compound engages with these or other pathways is a critical open question. acs.org

Methodological Advancements and Their Impact on Future Discoveries

Future progress in understanding this compound will likely be driven by technological and methodological advancements.

Advanced Mass Spectrometry and Lipidomics: The development of more sensitive and sophisticated mass spectrometry techniques is crucial for the detection and quantification of low-abundance, transient lipids like this compound in complex biological samples. acs.org Untargeted lipidomics and metabolomics approaches, particularly when combined with techniques to trap reactive aldehydes and ketones, could reveal the presence of this compound in systems where it has not yet been observed. mdpi.com

Chemoproteomic and Adductomics: To investigate potential interactions with cellular proteins, "adductomics" strategies can be employed. nih.gov The use of synthetic, tagged versions of this compound (e.g., with an alkyne or azide (B81097) handle for click chemistry) would allow for the capture and identification of its protein targets, providing direct insight into its mechanism of action. acs.org

CRISPR-Cas9 Gene Editing: To elucidate the specific enzymatic pathways involved in its biosynthesis and metabolism, CRISPR-Cas9 technology can be used to create targeted knockouts of candidate genes (e.g., for lipoxygenases, lyases, or oxidases) in model organisms like Arabidopsis or cultured cells. Analyzing the resulting changes in the lipid profiles could definitively map its metabolic pathway.

Synthetic Chemistry: The development of robust and scalable chemical syntheses for this compound and its stable isotope-labeled analogues is essential. researchgate.net This would provide the necessary standards for analytical quantification and the tools for cell-based assays and animal studies to probe its biological functions directly.

By addressing these knowledge gaps through the application of advanced methodologies, future research promises to move this compound from its current status as a mere intermediate to a potentially significant player in the landscape of chemical biology.

Q & A

Q. How can researchers ensure ethical rigor when designing studies involving this compound and human subjects?

- Methodological Answer :

Informed Consent : Clearly explain the compound’s experimental use, potential risks, and anonymization protocols.

Bias Mitigation : Use double-blinded protocols for sample analysis, as recommended in biomarker studies .

Data Transparency : Deposit raw datasets in public repositories (e.g., NIH Metabolomics Workbench) to facilitate independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.